molecular formula C6H6ClN7O B1214804 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine CAS No. 73631-29-5

3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine

Cat. No. B1214804
CAS RN: 73631-29-5
M. Wt: 227.61 g/mol
InChI Key: GJLPISUGPIFCFQ-UHFFFAOYSA-N
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Description

“3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine” is a chemical compound. It contains an oxadiazole ring, which is a five-membered heterocyclic compound containing three atoms of carbon, one atom of nitrogen, and one atom of oxygen .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been reviewed . One of the synthetic routes involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in the compound serves as a convenient precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents . These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Structure Elucidation : This compound has been generated as a reaction product of amiloride hydrochloride with bromine in an alkaline solution. Its structure was confirmed through spectroscopic methods and X-ray analysis (Görlitzerl et al., 2001).
  • Chemical Reactions with Amines and Hydrazines : The compound demonstrates interesting chemical reactivity, especially in reactions involving amines and hydrazines to form various derivatives, contributing to the field of organic synthesis and drug development (Zayed et al., 1984).

Biomedical Research

  • Investigation in Epithelial Sodium Transport : It has been studied for its role in inhibiting sodium transport in frog skin, shedding light on the molecular mechanisms of sodium entry in epithelial tissues (Benos & Watthey, 1981).
  • Antimicrobial and Anticancer Activities : Various derivatives of the compound have been synthesized and evaluated for antimicrobial and anticancer activities, contributing to the search for new therapeutic agents (Bayrak et al., 2009), (Farghaly et al., 2005).

Energetic Materials

  • Application in Energetic Materials : The compound and its derivatives have been explored as a class of insensitive energetic materials, with potential applications in areas requiring high-energy density materials (Kumar et al., 2018).

properties

IUPAC Name

3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN7O/c7-2-4(9)12-3(8)1(11-2)5-13-6(10)14-15-5/h(H2,10,14)(H4,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPISUGPIFCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223847
Record name 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine

CAS RN

73631-29-5
Record name 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073631295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-4270
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF467U2V7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Reactant of Route 2
3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Reactant of Route 3
3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Reactant of Route 4
3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Reactant of Route 5
3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Reactant of Route 6
3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine

Citations

For This Compound
8
Citations
JWH Watthey, M Desai, R Rutledge… - Journal of Medicinal …, 1980 - ACS Publications
The synthesis of an analogue of amiloride in which the acylguanidine moiety has been replacedby a 1, 2, 4-oxa-diazol-3-amine unit is described. This substance (3, CGS 4270) …
Number of citations: 40 pubs.acs.org
SK Jain, AK Yadav, P Nayak - Int J Curr Pharm Res, 2011 - academia.edu
Two dimensional quantitative structure activity relationship (2D QSAR) study by means of partial least square regression (PLSR) method was performed on a series of 3-(aryl)-N-(aryl)-1, …
Number of citations: 16 www.academia.edu
S Sariban-Sohraby, DJ Benos - American Journal of …, 1986 - journals.physiology.org
Net Na+ movement across the apical membrane of high-electrical resistance epithelia is driven by the electrochemical potential energy gradient. This entry pathway is rate limiting for …
Number of citations: 183 journals.physiology.org
FJ Abramcheck, W Van Driessche… - The Journal of general …, 1985 - rupress.org
Noise analysis of the Na+ channels of the apical membranes of frog skin bathed symmetrically in a Cl-HCO3 Ringer solution was done with amiloride and CGS 4270. Tissues were …
Number of citations: 64 rupress.org
S Loganathan, K Selvam, V Sivasakthi… - Journal of Herbs …, 2021 - Taylor & Francis
Knoxia sumatrensis leaf extracts in methanol were analyzed for the phytochemical compositions, antioxidant properties (DPPH, ABTS, and hydroxyl radical assay), anti-proliferative …
Number of citations: 8 www.tandfonline.com
FJ Abramcheck - 1984 - search.proquest.com
Studies were done with intracellular microelectrodes to assess the effects of quinine and quinidine on the electrophysiological characteristics of the Na ('+) transporting epithelial cells of …
Number of citations: 2 search.proquest.com
H Jiang, M Campbell, Y Wu, S Du… - Journal of agricultural …, 2015 - ACS Publications
The objective of this study was to investigate how dosages of high-amylose modifier (HAM) gene(s) affected the structure of maize amylose extender (ae) mutant starch. GEMS-0067 (G)…
Number of citations: 8 pubs.acs.org
DJ Benos, JW Watthey - Journal of Pharmacology and Experimental …, 1981 - Citeseer
Inferences on the Nature of the Apical Sodium Entry Site in Frog Skin Epithelium1 Page 1 Vol. 219. No. 2 Prsnfrd in I Sit. DALE JOHN BENOS and JEFFREY WH WATTHEY Department …
Number of citations: 13 citeseerx.ist.psu.edu

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